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Compound of Interest

Compound Name: 1-Hexadecanol-d31

Cat. No.: B1446001 Get Quote

An In-depth Technical Guide to 1-Hexadecanol-
d31
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Hexadecanol-d31, a deuterated

form of cetyl alcohol. It covers its fundamental properties, synthesis, applications in quantitative

analysis, and its emerging role in cellular signaling. This document is intended to serve as a

valuable resource for professionals in research and drug development.

Core Properties of 1-Hexadecanol-d31
1-Hexadecanol-d31 is a stable isotope-labeled version of 1-Hexadecanol, where 31 hydrogen

atoms have been replaced by deuterium. This isotopic substitution makes it an invaluable tool

in various analytical and research applications, particularly in mass spectrometry-based

quantification.
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Property Value

CAS Number 203633-15-2

Molecular Formula C₁₆H₃D₃₁O

Molecular Weight 273.73 g/mol

Appearance Waxy white solid or flakes

Synonyms Cetyl alcohol-d31, Palmityl alcohol-d31

Note: The molecular weight is calculated based on the substitution of 31 protium atoms (atomic

weight ≈ 1.008) with 31 deuterium atoms (atomic weight ≈ 2.014).

Synthesis of 1-Hexadecanol-d31
The synthesis of deuterated long-chain alcohols like 1-Hexadecanol-d31 typically involves one

of two main strategies: the reduction of a corresponding carboxylic acid or its ester with a

deuterated reducing agent, or a hydrogen-deuterium (H/D) exchange reaction.[1]

General Synthesis Workflow:
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General synthetic routes for 1-Hexadecanol-d31.

Experimental Protocol: Ruthenium-Catalyzed H/D
Exchange
This protocol is a general representation for the deuteration of alcohols and can be adapted for

1-Hexadecanol.[2]

Reaction Setup: In a reaction vessel, combine 1-Hexadecanol, a ruthenium-based catalyst

(e.g., Ru-MACHO), and a base (e.g., potassium tert-butoxide).

Deuterium Source: Use deuterium oxide (D₂O) as both the deuterium source and the

reaction solvent.

Reaction Conditions: Heat the mixture under an inert atmosphere. The reaction temperature

and time will need to be optimized for 1-Hexadecanol to achieve high deuterium

incorporation.

Work-up and Purification: After the reaction is complete, cool the mixture and extract the

product with an organic solvent. The organic layer is then washed, dried, and the solvent is

evaporated. The crude product can be purified by column chromatography or crystallization

to yield pure 1-Hexadecanol-d31.

Application as an Internal Standard in Quantitative
Mass Spectrometry
Due to its chemical similarity to the non-deuterated form and its distinct mass, 1-Hexadecanol-
d31 is an ideal internal standard for quantitative analysis using Gas Chromatography-Mass

Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The use of

a deuterated internal standard can correct for variability in sample preparation, injection

volume, and instrument response, leading to more accurate and precise quantification.[4][5]

Experimental Workflow for Lipid Profiling using GC-MS:
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Workflow for quantification using a deuterated internal standard.

Experimental Protocol: Quantification of 1-Hexadecanol
in a Biological Matrix
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This protocol is adapted from general methods for fatty acid analysis using deuterated internal

standards.[6][7]

Preparation of Internal Standard Stock Solution: Prepare a stock solution of 1-Hexadecanol-
d31 in a suitable organic solvent (e.g., ethanol or isooctane) at a known concentration.

Sample Preparation:

To a known volume or weight of the biological sample (e.g., plasma or tissue

homogenate), add a precise amount of the 1-Hexadecanol-d31 internal standard stock

solution.

Perform a lipid extraction, for example, using the Folch method (chloroform:methanol).

Derivatization:

Evaporate the solvent from the lipid extract.

To analyze by GC-MS, the fatty alcohols are often derivatized to make them more volatile.

A common method is transesterification to fatty acid methyl esters (FAMEs) using a

reagent like sodium methoxide.

GC-MS Analysis:

Inject the derivatized sample into the GC-MS system.

Use a suitable GC column (e.g., a ZB-FAME column) and a temperature gradient to

separate the components.

The mass spectrometer should be operated in selected ion monitoring (SIM) mode to

monitor for specific ions of the analyte (1-Hexadecanol derivative) and the internal

standard (1-Hexadecanol-d31 derivative).

Data Analysis:

Integrate the peak areas for both the analyte and the internal standard.

Calculate the ratio of the analyte peak area to the internal standard peak area.
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Create a calibration curve using known concentrations of non-deuterated 1-Hexadecanol

with a constant amount of the internal standard.

Determine the concentration of 1-Hexadecanol in the unknown sample by comparing its

peak area ratio to the calibration curve.

Role in Cellular Signaling
While long-chain fatty alcohols like 1-Hexadecanol have been primarily studied for their

structural roles in cell membranes and as metabolic precursors, recent evidence suggests they

may also participate in cellular signaling.[8] Specifically, 1-Hexadecanol (cetyl alcohol) and its

polyethoxylated derivatives have been shown to disrupt thyroid hormone receptor signaling.[9]

Potential Signaling Disruption Pathway:
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Disruption of thyroid hormone receptor signaling by 1-Hexadecanol.
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This antagonism of thyroid hormone receptor signaling has been linked to effects on metabolic

health, including the induction of triglyceride accumulation and preadipocyte proliferation.[9][10]

These findings suggest that 1-Hexadecanol may have a more active role in cellular processes

than previously understood, making it a molecule of interest in the study of metabolic disorders.

As 1-Hexadecanol-d31 is chemically identical to its non-deuterated counterpart in biological

systems, it can be used as a tracer to study the metabolic fate and signaling involvement of 1-

Hexadecanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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